2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride is a chemical compound characterized by its trifluoromethyl groups and a chloro substituent. This compound is part of a broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride typically involves the reaction of 4-(trifluoromethoxy)aniline with trifluoroacetyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction Products: Trifluoromethyl-substituted amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated molecules in biological systems.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The fluorine atoms in the compound can enhance its binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but lacks the chloro substituent.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in having a trifluoromethoxy group but different functional group.
Uniqueness: 2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride is unique due to its combination of trifluoromethyl groups and a chloro substituent, which imparts distinct chemical properties compared to similar compounds. This combination can lead to different reactivity patterns and applications in various fields.
Properties
Molecular Formula |
C9H4ClF6NO |
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Molecular Weight |
291.58 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF6NO/c10-7(8(11,12)13)17-5-1-3-6(4-2-5)18-9(14,15)16/h1-4H |
InChI Key |
RALZJVSEZSYFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)OC(F)(F)F |
Origin of Product |
United States |
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